![molecular formula C15H17N3O3 B1227247 N-[5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide](/img/structure/B1227247.png)
N-[5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide
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Overview
Description
N-[5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide is an aromatic amide.
Scientific Research Applications
Antiprotozoal Activity
N-[5-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide and related compounds have shown potential as antiprotozoal agents. In a study, compounds with similar structures exhibited strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, demonstrating potential for treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Synthesis and Characterization
This compound is also noteworthy in the field of chemical synthesis and characterization. For instance, derivatives of similar molecular structures have been synthesized, providing insights into the chemical properties and potential applications of such compounds in various fields including pharmaceuticals (Nonoyama & Nonoyama, 1989).
Inhibition of Topoisomerase II
Compounds structurally related to N-[5-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide have been found to interact with mammalian topoisomerase II, an enzyme critical in DNA replication. This interaction suggests potential applications in cancer treatment, as inhibition of topoisomerase II can impede the growth of cancer cells (Wentland et al., 1993).
Designing Anticancer Agents
Studies have demonstrated the synthesis of functionalized amino acid derivatives structurally similar to N-[5-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide. These derivatives show promising cytotoxicity against various cancer cell lines, indicating the potential of these compounds in developing new anticancer agents (Kumar et al., 2009).
properties
Product Name |
N-[5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide |
---|---|
Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
N-[5-(2,2-dimethylpropanoylamino)pyridin-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C15H17N3O3/c1-15(2,3)14(20)17-10-6-7-12(16-9-10)18-13(19)11-5-4-8-21-11/h4-9H,1-3H3,(H,17,20)(H,16,18,19) |
InChI Key |
GHRFBZFIFYIEKN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CN=C(C=C1)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(C=C1)NC(=O)C2=CC=CO2 |
solubility |
43.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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